molecular formula C6H9NO2S B1399605 1-(Methylsulfonyl)cyclobutanecarbonitrile CAS No. 1248918-52-6

1-(Methylsulfonyl)cyclobutanecarbonitrile

Cat. No.: B1399605
CAS No.: 1248918-52-6
M. Wt: 159.21 g/mol
InChI Key: VLKDKULIGRNJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C6H9NO2S. It is a cyclic nitrile derivative that has gained attention in recent years due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a methylsulfonyl group attached to a cyclobutane ring, which is further connected to a carbonitrile group.

Preparation Methods

The synthesis of 1-(Methylsulfonyl)cyclobutanecarbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Addition of Carbonitrile Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Methylsulfonyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, potassium cyanide.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted nitriles.

Scientific Research Applications

1-(Methylsulfonyl)cyclobutanecarbonitrile has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)cyclobutanecarbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(Methylsulfonyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)cyclobutanecarbonitrile: Similar in structure but with a methylsulfanyl group instead of a methylsulfonyl group.

    Cyclobutanecarbonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    1-(Methylsulfonyl)cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-methylsulfonylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKDKULIGRNJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)cyclobutanecarbonitrile
Reactant of Route 2
1-(Methylsulfonyl)cyclobutanecarbonitrile
Reactant of Route 3
1-(Methylsulfonyl)cyclobutanecarbonitrile
Reactant of Route 4
1-(Methylsulfonyl)cyclobutanecarbonitrile
Reactant of Route 5
1-(Methylsulfonyl)cyclobutanecarbonitrile
Reactant of Route 6
1-(Methylsulfonyl)cyclobutanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.